molecular formula C11H20N3O4P B1165863 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone CAS No. 5734-69-0

2-Ethylamino-6-methyl-4(3H)-Pyrimidinone

Cat. No.: B1165863
CAS No.: 5734-69-0
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Description

2-Ethylamino-6-methyl-4(3H)-Pyrimidinone is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of an ethylamino group at the 2-position and a methyl group at the 6-position of the pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone typically involves the reaction of 2-chloro-6-methylpyrimidin-4(3H)-one with ethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethylamino-6-methyl-4(3H)-Pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyrimidinone derivatives.

    Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.

Scientific Research Applications

2-Ethylamino-6-methyl-4(3H)-Pyrimidinone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone involves its interaction with specific molecular targets such as enzymes or receptors. The ethylamino group can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methyl-4(3H)-Pyrimidinone: Lacks the ethyl group at the 2-position.

    2-Ethylamino-4(3H)-Pyrimidinone: Lacks the methyl group at the 6-position.

    2-Methylamino-6-methyl-4(3H)-Pyrimidinone: Contains a methylamino group instead of an ethylamino group.

Uniqueness

2-Ethylamino-6-methyl-4(3H)-Pyrimidinone is unique due to the presence of both ethylamino and methyl groups, which confer specific chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

CAS No.

5734-69-0

Molecular Formula

C11H20N3O4P

Origin of Product

United States

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